N-(2-ethoxyphenyl)-2H-chromene-3-carboxamide
Description
N-(2-Ethoxyphenyl)-2H-chromene-3-carboxamide (CAS: 887345-95-1, molecular formula: C₁₈H₁₇NO₃, molecular weight: 295.33) is a coumarin derivative characterized by a chromene core (2H-chromene) linked to a carboxamide group at position 3 and a 2-ethoxyphenyl substituent . Coumarins are widely studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities . This compound’s structural features make it a candidate for structure-activity relationship (SAR) studies against analogs with varying substituents or core modifications.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-21-17-10-6-4-8-15(17)19-18(20)14-11-13-7-3-5-9-16(13)22-12-14/h3-11H,2,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEIMHFSKQMORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2H-chromene-3-carboxamide typically involves the reaction of 2-ethoxyaniline with 3-formylchromone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The process involves the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the desired chromene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as bromine or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound. These derivatives may exhibit different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
Synthesis of N-(2-ethoxyphenyl)-2H-chromene-3-carboxamide
The synthesis of this compound typically involves the reaction of 2-ethoxyphenylamine with 3,4-dihydro-2H-chromene-3-carboxylic acid. This process is facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and bases like triethylamine. The reaction mechanism involves the activation of the carboxylic acid group, allowing for nucleophilic attack by the amine to form the desired carboxamide linkage.
Biological Activities
This compound exhibits a range of biological activities that contribute to its potential applications in medicine:
- Antiviral Activity : Research has shown that chromene derivatives, including this compound, may possess antiviral properties. For instance, derivatives have been explored for their ability to inhibit HIV-1 integrase, showcasing promising anti-HIV activity with low toxicity profiles .
- Anticancer Properties : Various studies indicate that chromene derivatives can induce apoptosis in cancer cells. For example, compounds similar to this compound have demonstrated the ability to promote cell death in MDA-MB-231 breast cancer cells through mechanisms involving reactive oxygen species (ROS) production and cell cycle arrest .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, making it a candidate for developing new pain relievers and treatments for inflammatory diseases. Its ability to inhibit enzymes such as cyclooxygenase may play a role in these effects.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound and related compounds:
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Modifications to the phenyl ring’s substituents significantly alter physicochemical and biological properties.
Core Structure Modifications
Replacing the chromene core with heterocycles or fused rings alters electronic properties and binding modes.
- Chromene vs. Thiazole/Pyrazole : Chromene’s oxygen atom contributes to electron delocalization, whereas thiazole/pyrazole cores introduce nitrogen-based interactions .
- Planarity Effects: Thienopyridine’s fused structure enhances planarity, which may improve intercalation into biological macromolecules .
Functional Group Variations
Modifications to the carboxamide or adjacent groups influence hydrogen bonding and solubility.
Biological Activity
N-(2-ethoxyphenyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a chromene backbone with an ethoxyphenyl substituent and a carboxamide functional group. The synthesis typically involves the reaction of 2-ethoxyphenylamine with 3,4-dihydro-2H-chromene-3-carboxylic acid using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and bases like triethylamine .
The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets. Research indicates that this compound may modulate enzyme activity and receptor interactions, potentially inhibiting inflammatory pathways and exhibiting antioxidant properties .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown that it exhibits potent inhibitory effects against pathogens, suggesting its potential utility in treating infections .
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 20 | 64 µg/mL |
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of pro-apoptotic factors .
Case Study: HepG2 Cell Line
In a study evaluating the anticancer activity against HepG2 liver cancer cells, this compound exhibited an IC50 value of approximately 25 µM, indicating significant potency compared to standard chemotherapeutic agents .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It is believed to inhibit the activity of specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against various bacterial and fungal strains |
| Anticancer | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Inhibits COX and LOX enzymes |
| Antioxidant | Exhibits free radical scavenging activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
